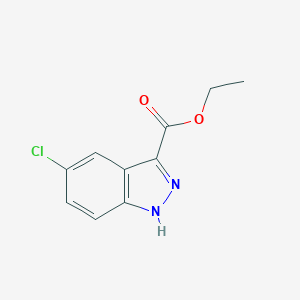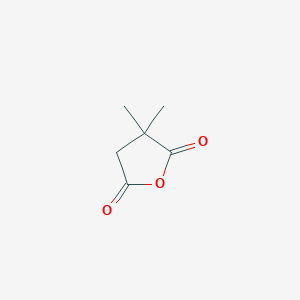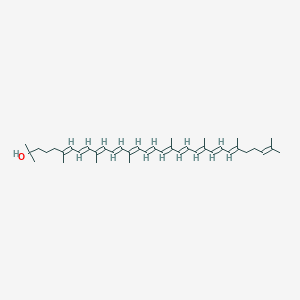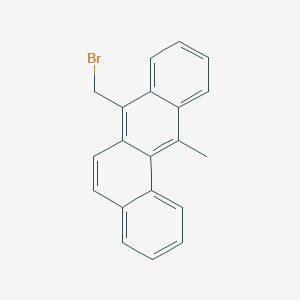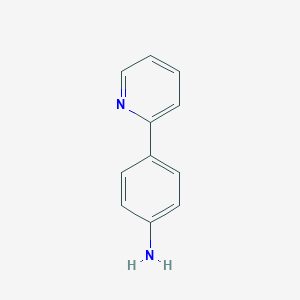
4-(2-Pyridyl)aniline
Vue d'ensemble
Description
4-(2-Pyridyl)aniline, also known as 4-PPA, is an aromatic amine with a wide range of applications in the scientific and industrial fields. It is a versatile compound that can be used in a variety of ways, such as synthesis, research, and laboratory experiments. The chemical structure of 4-PPA consists of a pyridine ring with an aniline group attached to it. 4-PPA is an important intermediate in the synthesis of drugs, dyes, and pesticides, and it has also been used as an analytical reagent and a catalyst in various chemical reactions.
Applications De Recherche Scientifique
Ligands bioactifs et chémiosenseurs
Les dérivés de 4-(2-pyridyl)aniline peuvent subir une réaction de condensation de base de Schiff avec des substrats appropriés dans des conditions optimales, conduisant à des bases de Schiff . Ces bases de Schiff présentent un grand intérêt en chimie médicinale car elles peuvent présenter des effets physiologiques similaires aux systèmes pyridoxal-acide aminé, qui sont considérés comme très importants dans de nombreuses réactions métaboliques . Elles possèdent une variété d'activités biologiques, notamment des activités antibactériennes, antivirales, antituberculeuses, antifongiques, antioxydantes, anticonvulsivantes, antidépressives, anti-inflammatoires, antihypertensives, anticancéreuses, etc., et sont considérées comme un groupe pharmacophore polyvalent .
Reconnaissance des ions
Plusieurs bases de Schiff à base de pyridine présentent des capacités de liaison très fortes envers divers cations et anions avec des propriétés photophysiques uniques . Celle-ci peut être utilisée dans la reconnaissance des ions et est largement utilisée dans le développement de chémiosenseurs pour la détection qualitative et quantitative d'ions sélectifs ou spécifiques dans divers types de milieux environnementaux et biologiques .
Activités antimicrobiennes et antivirales
Les composés de la pyridine, y compris la this compound, ont été remarqués pour leurs propriétés thérapeutiques, telles que les activités antimicrobiennes et antivirales . Elles interagissent avec des protéines spécifiques, définissant la sélectivité antimicrobienne et antivirale de la molécule cible .
Activités antitumorales, analgésiques et anti-inflammatoires
Les composés de la pyridine sont connus pour leurs propriétés antitumorales, analgésiques et anti-inflammatoires . La présence du noyau pyridine, ainsi que d'un ou plusieurs hétérocycles, confère à la molécule clé une certaine géométrie, qui détermine une interaction avec une protéine spécifique .
Activités antioxydantes, anti-Alzheimer, anti-ulcéreuses et antidiabétiques
Les composés de la pyridine présentent également des activités antioxydantes, anti-Alzheimer, anti-ulcéreuses et antidiabétiques
Mécanisme D'action
Target of Action
4-(2-Pyridyl)aniline is a compound that contains a pyridine ring, which is a privileged scaffold in drug discovery . The nitrogen atom on pyridine has a profound impact on its physicochemical properties, making pyridine a good bioisostere for the phenyl fragment . The phenyl-pyridyl switch may improve a drug’s in vitro binding affinity, in vitro functional affinity, in vitro PK/ADME profile, in vitro safety profile, and in vivo pharmacological profile . .
Mode of Action
It is known that the presence of a pyridine ring can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . These properties can translate to improved pharmaceutical profiles .
Biochemical Pathways
Pyridine-containing drugs have been approved by the fda, making pyridine a privileged scaffold . This suggests that this compound could potentially interact with various biochemical pathways.
Pharmacokinetics
The presence of a pyridine ring can influence a drug’s in vitro pk/adme profile .
Result of Action
The presence of a pyridine ring can influence a drug’s molecular and physicochemical properties, potentially leading to various effects .
Propriétés
IUPAC Name |
4-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYRAPNURYRQSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332666 | |
| Record name | 4-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18471-73-3 | |
| Record name | 4-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(pyridin-2-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photophysical properties of cyclometalated platinum complexes containing 4-(2-pyridyl)aniline?
A1: The synthesized platinum complexes exhibit intense UV-Vis absorption and photoluminescence properties. [] For instance, the complex Pt(II) shows maximum UV-Vis absorption at 346 nm and photoluminescence at 537 nm. Interestingly, introducing a tert-butyl group to the phenyl ring in Pt(II) results in a red-shift of 7-13 nm for both absorption and emission wavelengths. [] These properties make these complexes potentially useful in applications like OLEDs and other optoelectronic devices.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

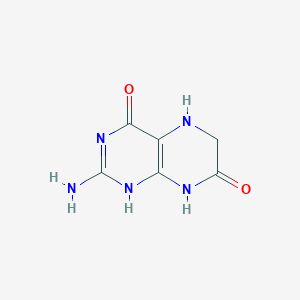
![2-[2-(Trichlorosilyl)ethyl]pyridine](/img/structure/B94365.png)
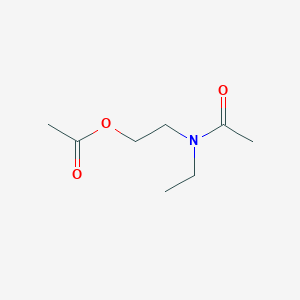


![Dibenzo[fg,ij]pentaphene](/img/structure/B94374.png)
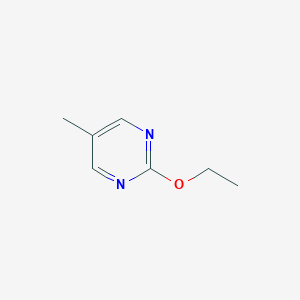
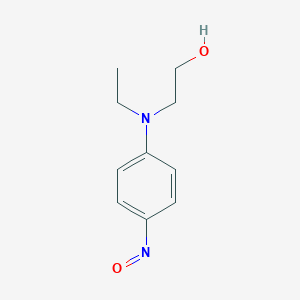

![Octadecanamide, N-[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B94380.png)
